4-[2-(4-Chlorophenyl)ethoxy]benzoic acid
Overview
Description
4-[2-(4-Chlorophenyl)ethoxy]benzoic acid, also known as 4-CEBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 109-111 °C and a molecular weight of 307.86 g/mol. 4-CEBA is used as a reagent in organic synthesis and as a building block in the synthesis of other compounds. It is also used as a catalyst in a variety of reactions, including the synthesis of peptides and nucleosides.
Scientific Research Applications
Photocatalytic Degradation and Water Purification
Photocatalytic degradation processes involving similar chlorophenyl compounds have shown promise in water purification technologies. For instance, the oxidative degradation of chlorophenols in aqueous solutions using titanium dioxide (TiO2) under UV light illumination has been studied, revealing the potential for mineralization of these compounds into less harmful substances. This process is significant for the removal of organic pollutants from water, indicating a potential application area for 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid in environmental remediation and water treatment efforts (Matthews, 1990).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) based on redox reactions have been employed to degrade various organic pollutants, including chlorophenols. Studies on the oxidative degradation mechanisms involving Cr(III)/Cr(VI) redox cycles provide insights into how complex organic molecules can be broken down. Such mechanisms could be relevant for understanding the reactivity and potential applications of 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid in AOPs for treating contaminated water or soil (Bokare & Choi, 2011).
Analytical Chemistry and Sensor Development
In analytical chemistry, the development of novel fluorescence probes for detecting reactive oxygen species (ROS) has been an area of significant interest. The design and synthesis of compounds that can selectively detect and differentiate between specific ROS types can be crucial for various biological and chemical applications. Research into compounds similar to 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid could contribute to the development of new sensors and probes for environmental monitoring, medical diagnostics, and research into oxidative stress-related diseases (Setsukinai et al., 2003).
Supramolecular Chemistry and Material Science
In the field of supramolecular chemistry and material science, the self-assembly of multifunctional hydrogen-bonding molecules into liquid-crystalline networks presents a fascinating area of research. These networks, formed through intermolecular hydrogen bonds between H-bond donor and acceptor molecules, demonstrate the potential for creating novel materials with unique properties. Research into compounds with structures similar to 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid could lead to new developments in the design and synthesis of advanced materials for various applications, including optoelectronics, sensors, and nanotechnology (Kihara et al., 1996).
Safety and Hazards
properties
IUPAC Name |
4-[2-(4-chlorophenyl)ethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-13-5-1-11(2-6-13)9-10-19-14-7-3-12(4-8-14)15(17)18/h1-8H,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOXHVPKWAPRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739543 | |
Record name | 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
921622-91-5 | |
Record name | 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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